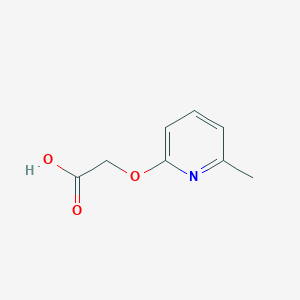
Metformin orotate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metformin orotate is a compound formed by the combination of metformin, a widely used antidiabetic drug, and orotic acid, a naturally occurring compound involved in the biosynthesis of pyrimidine nucleotides. Metformin is primarily used to manage type 2 diabetes mellitus by improving insulin sensitivity and reducing hepatic glucose production. The addition of orotic acid is believed to enhance the bioavailability and therapeutic effects of metformin.
準備方法
Synthetic Routes and Reaction Conditions: Metformin orotate can be synthesized through a straightforward reaction between metformin hydrochloride and orotic acid. The reaction typically involves dissolving metformin hydrochloride in water and adding orotic acid under controlled pH conditions. The mixture is then stirred and heated to facilitate the formation of this compound, which is subsequently isolated by filtration and drying.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. Advanced techniques like crystallization and recrystallization may be employed to obtain the final product in its desired form.
化学反応の分析
Types of Reactions: Metformin orotate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like alkyl halides and acyl chlorides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized metformin derivatives, while substitution reactions can produce a variety of substituted this compound compounds.
科学的研究の応用
Metformin orotate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of drug synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular metabolism and gene expression.
Medicine: Explored for its potential benefits in managing diabetes, cardiovascular diseases, and cancer.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Metformin orotate exerts its effects through several mechanisms:
Activation of AMP-activated protein kinase (AMPK): This pathway enhances insulin sensitivity and reduces hepatic glucose production.
Inhibition of mitochondrial respiratory chain complex I: This action decreases hepatic gluconeogenesis.
Modulation of gut microbiota: this compound influences the composition of gut microbiota, contributing to its therapeutic effects.
類似化合物との比較
Metformin orotate can be compared with other similar compounds such as:
Phenformin: Another biguanide with a higher risk of lactic acidosis.
Buformin: Similar to metformin but less commonly used due to safety concerns.
Metformin hydrochloride: The standard form of metformin used in clinical practice.
Uniqueness: this compound stands out due to its enhanced bioavailability and potential for improved therapeutic outcomes compared to metformin hydrochloride. The addition of orotic acid may also confer additional benefits related to nucleotide biosynthesis and cellular metabolism.
特性
CAS番号 |
58840-24-7 |
|---|---|
分子式 |
C9H15N7O4 |
分子量 |
285.26 g/mol |
IUPAC名 |
3-(diaminomethylidene)-1,1-dimethylguanidine;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4.C4H11N5/c8-3-1-2(4(9)10)6-5(11)7-3;1-9(2)4(7)8-3(5)6/h1H,(H,9,10)(H2,6,7,8,11);1-2H3,(H5,5,6,7,8) |
InChIキー |
KIAVTTZIWJZMIP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=N)N=C(N)N.C1=C(NC(=O)NC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



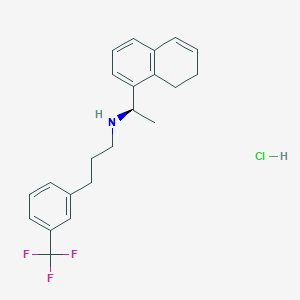
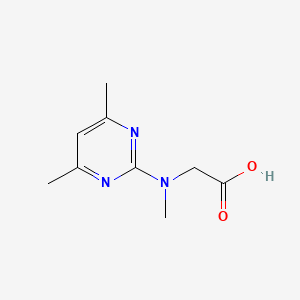
![(1R,4S,5R,6R)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B13340786.png)
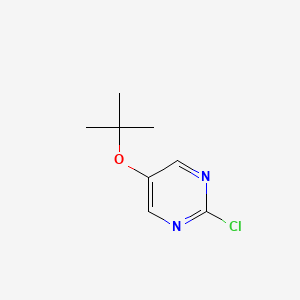
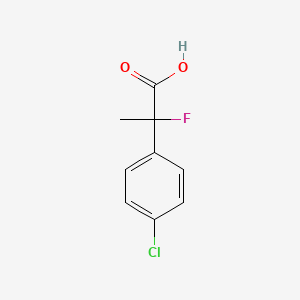
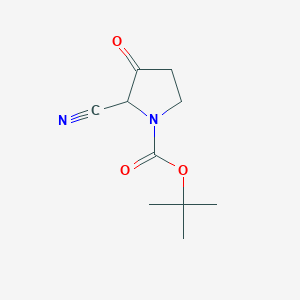
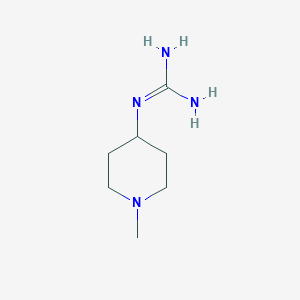

![3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13340816.png)
